![molecular formula C9H13BF3N B6416084 [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt CAS No. 1268341-00-9](/img/structure/B6416084.png)
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt is a chemical compound that is often used in various research and industrial applications. It is known for its unique properties and versatility in chemical reactions. This compound typically appears as white to pale cream or pale yellow fused solid crystals, crystalline powder, or lumps .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with boron trifluoride to produce the desired compound. The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce benzyl alcohol derivatives, while substitution reactions can yield a variety of substituted ammonium salts .
Aplicaciones Científicas De Investigación
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt exerts its effects involves its interaction with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming complexes with metal ions. This interaction can influence the reactivity and stability of the compound in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt include:
- [(N-Benzyl-N-methylammonium)methyl]tetrafluoroborate
- [(N-Benzyl-N-methylammonium)methyl]hexafluorophosphate
- [(N-Benzyl-N-methylammonium)methyl]chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique trifluoroborate group, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not perform as effectively .
Propiedades
IUPAC Name |
[benzyl(methyl)azaniumyl]methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTRNQRZOUGDCI-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+](C)CC1=CC=CC=C1)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
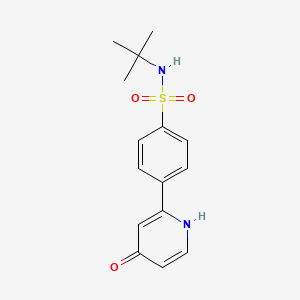
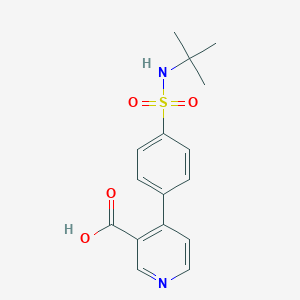
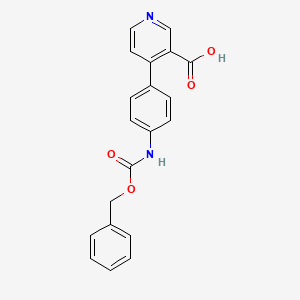
![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6416036.png)
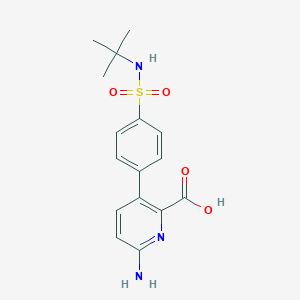
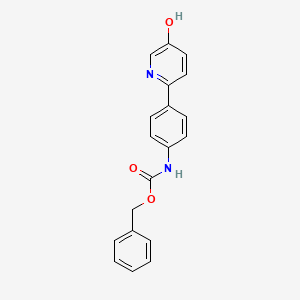
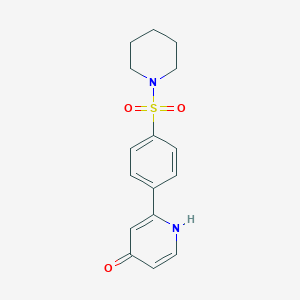
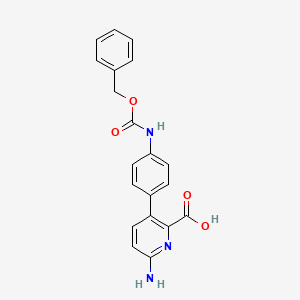
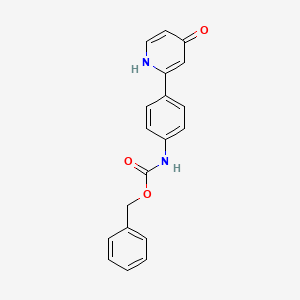
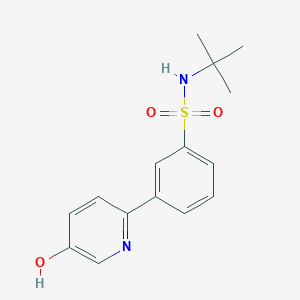
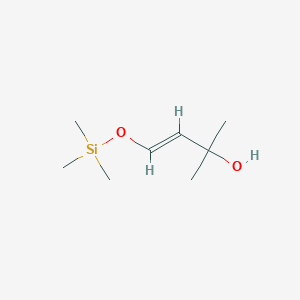
![13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6416077.png)
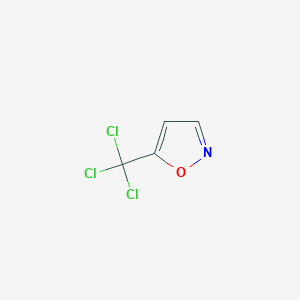
![3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride](/img/structure/B6416092.png)
